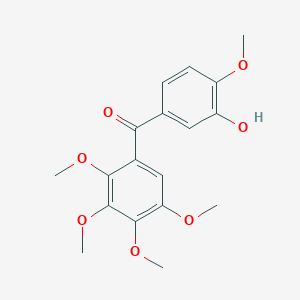
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートは、芳香族と複素環の両方の要素を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下で、クロロギ酸エチルを3-メトキシフェニルおよび4-メトキシフェニル誘導体と反応させることです。この反応は、トリエチルアミンなどの塩基の存在下で行われることが多く、目的の生成物の形成を促進します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が、より大規模で行われる場合があります。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の製品が得られます。
化学反応の分析
反応の種類
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
置換: 特に芳香環で、求核置換反応が起こります。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
生成する主な生成物
これらの反応から生成する主な生成物は、用いる特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じることがあります。
科学的研究の応用
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートは、科学研究においていくつかの応用があります。
化学: 有機合成のビルディングブロックとして、およびさまざまな化学反応の試薬として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性を調査されています。
医学: 特に新しい治療薬の設計において、創薬における潜在的な使用について探求されています。
産業: 特殊化学品や材料の製造に使用されています。
作用機序
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
- 4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレート
- 5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール
独自性
5-(エトキシカルボニル)-4-(3-メトキシフェニル)-3-(4-メトキシフェニル)-4,5-ジヒドロイソキサゾール-2-イウム-2-オレートは、官能基と構造的特徴の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
- 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate
- 5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole
Uniqueness
5-(Ethoxycarbonyl)-4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazol-2-ium-2-olate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
ethyl 4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-carboxylate |
InChI |
InChI=1S/C20H21NO6/c1-4-26-20(22)19-17(14-6-5-7-16(12-14)25-3)18(21(23)27-19)13-8-10-15(24-2)11-9-13/h5-12,17,19H,4H2,1-3H3 |
InChIキー |
BLOQVCGQDNNYAB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C(=[N+](O1)[O-])C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11049651.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11049665.png)
![7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049671.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11049674.png)
![8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049676.png)
![methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate](/img/structure/B11049682.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11049724.png)
![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
